PPZ1 is derived from the yeast Saccharomyces cerevisiae, which is widely used in research due to its well-characterized genetics and cellular processes. The gene encoding this protein is located on chromosome XIV of the yeast genome. In terms of classification, PPZ1 belongs to the group of serine/threonine protein phosphatases, specifically categorized under type 1 protein phosphatases. Its activity is regulated by various factors including inhibitors and other proteins that interact with it.
The synthesis of PPZ1 can be achieved through recombinant DNA technology. The gene encoding the PPZ1 protein is cloned into an expression vector, which is then introduced into yeast cells or other suitable hosts for expression. Techniques such as polymerase chain reaction (PCR) amplification are employed to generate the necessary DNA fragments for cloning.
For example, plasmids containing the PPZ1 open reading frame (ORF) can be constructed using specific oligonucleotides and restriction enzymes like BamHI and PstI for cloning into vectors. Following transformation into yeast cells, the expression of PPZ1 can be induced using galactose-containing media, allowing for the study of its effects on cellular processes and protein interactions.
The molecular structure of PPZ1 has been elucidated through various studies that employ techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). The protein consists of a catalytic domain that shares similarities with other type 1 phosphatases, featuring a conserved active site crucial for its enzymatic function.
Key structural data includes:
PPZ1 catalyzes dephosphorylation reactions, primarily targeting serine and threonine residues in substrate proteins. This activity is critical for regulating various signaling pathways within the cell.
The main chemical reaction can be summarized as follows:
Where "Protein-P" represents a phosphorylated substrate, "H2O" is water, "Protein" is the dephosphorylated product, and "Pi" is inorganic phosphate.
Inhibition studies have shown that PPZ1 activity can be modulated by various factors including ionic strength and the presence of specific inhibitors like inhibitor-2, which selectively affects type 1 phosphatases.
The mechanism of action of PPZ1 involves binding to substrate proteins and catalyzing the removal of phosphate groups. This process typically occurs in two steps:
Research indicates that overexpression of PPZ1 alters cellular signaling pathways significantly, leading to changes in gene expression and metabolic profiles within the cell. For instance, overexpression has been linked to increased levels of ATP and changes in nucleotide synthesis pathways.
PPZ1 exhibits several notable physical and chemical properties:
Experimental analyses have shown that post-translational modifications, such as phosphorylation or myristoylation, can significantly affect its stability and activity.
PPZ1 has several applications in scientific research:
PPZ1 phosphatases exhibit a conserved bipartite architecture consisting of:
Table 1: Domain Features and Functions of PPZ1
Domain | Length (residues) | Structural State | Key Functions |
---|---|---|---|
N-terminal region | ~350 (ScPpz1) | Intrinsically disordered | Regulatory subunit docking, subcellular targeting, toxicity modulation |
C-terminal domain | ~340 | Globular fold + C-terminal α-helix | Catalytic activity, Hal3/Vhs3 binding, structural stability |
Functional studies demonstrate that the N-terminal domain modulates PPZ1 toxicity: Its truncation reduces but does not eliminate the severe growth inhibition caused by PPZ1 overexpression in yeast. This indicates cooperative regulation between both domains [3].
PPZ1 belongs to a phosphatase subgroup with distinct characteristics when compared to paralogs and ubiquitous phosphatases:
Table 2: Comparative Features of Fungal Ser/Thr Phosphatases
Feature | PPZ1 | PPZ2 | PP1c (Glc7) |
---|---|---|---|
Catalytic domain identity | Reference | 86% vs PPZ1 | ~60% |
N-terminal identity | Reference | 43% vs PPZ1 | Absent |
Key regulators | Hal3, Vhs3 | Weak Hal3 binding | >30 subunits (e.g., Ypi1) |
Toxicity when overexpressed | Extreme (G1 arrest) | Moderate | Lethal only if unregulated |
Unique structural elements | C-terminal α-helix, altered L1 loop | Similar to PPZ1 | RVxF docking groove, C-terminal disorder |
Phylogenomic analyses of 57 fungal species reveal:
Table 3: Evolutionary Distribution of PPZ Phosphatases in Fungi
Taxonomic Group | Species Examples | PPZ Genes | Unique Features |
---|---|---|---|
Saccharomycetaceae (post-WGD) | S. cerevisiae, C. glabrata | 2 (PPZ1, PPZ2) | Expanded N-terminal IDRs |
Taphrinomycotina | S. pombe | 1 + non-canonical PP1 | Minimal N-terminal extension |
Pezizomycotina | Aspergillus fumigatus | 1 | Virulence-associated isoforms |
Agaricomycotina | C. viscosa | 1 | Conserved catalytic subdomains |
Zygomycota | R. delemar | 7 | Extensive paralog diversification |
The N-terminal extension of PPZ1 exemplifies a functionally critical intrinsically disordered protein region (IDPR):
Table 4: Functional Advantages of N-Terminal Intrinsic Disorder in PPZ1
Functional Role | Molecular Mechanism | Biological Consequence |
---|---|---|
Multi-target binding | Conformational plasticity enables induced-fit interactions | Coordination of ion homeostasis and cell integrity |
Phosphoregulation | Kinase-accessible linear motifs (e.g., Casein kinase sites) | Dynamic control of phosphatase activity |
Subcellular targeting | Disorder-to-order transitions upon membrane contact | Localized substrate dephosphorylation |
Toxicity modulation | Sequestration of Hal3 inhibitor | Buffering of catalytic overactivity |
Virulence adaptation | Rapid evolution of pathogen-specific motifs | Host niche adaptation in fungal pathogens |
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